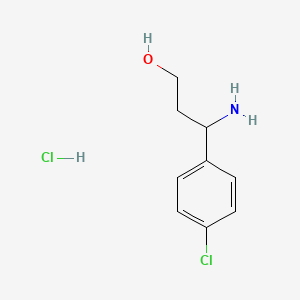

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Description

Properties

IUPAC Name |

3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKLHKDMNIOCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Amino-3-(4-chlorophenyl)-1-propanone

One of the most common laboratory synthesis routes involves the reductive amination of 3-(4-chlorophenyl)-1-propanone. The process includes:

- Starting Material: 3-(4-chlorophenyl)-1-propanone (a ketone precursor).

- Reaction Conditions: Ammonia or primary amines are reacted with the ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

- Procedure: The ketone reacts with ammonia under controlled pH and temperature (typically 40–60°C). The reduction step converts the imine intermediate into the amino alcohol.

3-(4-Chlorophenyl)-1-propanone + NH3 → (reduction) → 3-Amino-3-(4-chlorophenyl)-1-propanol

Nucleophilic Substitution on Halogenated Precursors

Another approach involves starting from halogenated derivatives:

- Starting Material: 3-Chloro-3-(4-chlorophenyl)-1-propanol.

- Reaction Conditions: Displacement of halogen with ammonia or amines under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like ethanol or water.

This method is advantageous for its straightforwardness but requires careful control to prevent overreaction or side reactions.

Industrial Production Methods

Catalytic Hydrogenation of Precursors

In large-scale manufacturing, catalytic hydrogenation is employed:

- Substrate: 3-Amino-3-(4-chlorophenyl)-1-propanone.

- Catalyst: Palladium on carbon (Pd/C).

- Conditions: High pressure (up to 50 atm) and temperature (around 50–100°C).

- Outcome: Efficient conversion to the amino alcohol with high purity.

Multi-step Synthesis from Aromatic Precursors

This involves initial synthesis of the chlorophenyl backbone, followed by functional group transformations:

- Step 1: Chlorination of phenyl precursors.

- Step 2: Side-chain elongation via nucleophilic substitution.

- Step 3: Reduction to amino alcohol.

Salt Formation: Hydrochloride Salt Preparation

Once the amino alcohol is synthesized, converting it into its hydrochloride salt enhances stability and solubility:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hydrochloric acid (HCl) in ethanol or water | The amino alcohol is dissolved in the solvent, and HCl is added dropwise under stirring. |

| 2 | pH Adjustment | The mixture is monitored to reach pH ~1-2, ensuring complete protonation. |

| 3 | Isolation | The resulting salt precipitates out, which can be isolated by filtration or evaporation. |

Note: The salt can be purified further via recrystallization from suitable solvents like ethanol or methanol.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 3-(4-Chlorophenyl)-1-propanone | NH3, NaBH4 or LiAlH4 | 40–60°C, inert solvent | High yield, straightforward | Requires pure ketone precursor |

| Halogen Displacement | 3-Chloro-3-(4-chlorophenyl)-1-propanol | NH3 or amines, NaOH | Reflux, basic conditions | Simple, scalable | Possible overreaction, side products |

| Catalytic Hydrogenation | 3-Amino-3-(4-chlorophenyl)-1-propanone | H2, Pd/C | 50–100°C, high pressure | Efficient, high purity | Requires specialized equipment |

| Salt Formation | Amino alcohol | HCl | Room temperature | Improves stability | Additional purification needed |

Research Findings and Notes

Patents and Literature: Patent documents describe multi-step syntheses involving initial formation of amino ketones or halogenated intermediates, followed by reduction or substitution reactions. For example, WO2015181532A1 details processes involving in situ reactions with organic bases and solvents, emphasizing cost-effective and scalable methods.

Reaction Optimization: Use of organic bases like pyridine or 2,6-lutidine can facilitate substitution reactions, while inorganic bases such as sodium hydroxide are preferred for salt formation.

Industrial Considerations: Catalytic hydrogenation remains the most efficient method at scale, with process parameters optimized to maximize yield and purity while minimizing side products.

Environmental and Safety Aspects: Use of hazardous reagents like lithium aluminum hydride requires careful handling, and waste management protocols are essential.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-chlorobenzaldehyde, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride serves as a crucial building block for more complex molecules. Its unique chlorophenyl structure allows for selective reactions that can lead to the formation of various derivatives used in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activity, particularly in enzyme interactions and receptor modulation. The amino and hydroxyl groups facilitate hydrogen bonding, which is critical for binding to biological targets. Studies have shown its efficacy in modulating certain enzymatic pathways, making it a candidate for further pharmacological exploration.

Pharmaceutical Intermediate

Ongoing investigations are assessing its role as an intermediate in the synthesis of pharmaceutical compounds, including those targeting specific diseases. For instance, it is utilized in the preparation of AZD5363, a compound under investigation for its potential therapeutic effects against cancer . The synthesis process involves using this compound as a key intermediate.

Case Study 1: Pharmaceutical Development

In a study focusing on AZD5363, researchers highlighted the efficiency of using this compound in synthesizing intermediates that enhance yield and purity compared to traditional methods. This approach not only improves production efficiency but also minimizes environmental impact by reducing waste generation during synthesis .

Case Study 2: Biological Research

A recent investigation into the compound's biological properties revealed its potential as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer progression. The study demonstrated that modifications to the chlorophenyl group could enhance binding affinity and selectivity towards target enzymes, suggesting avenues for drug design .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- CAS : 1213160-13-4

- Key Differences: Fluorine’s high electronegativity introduces a strong electron-withdrawing effect, polarizing the aromatic ring and altering electronic distribution. Positional isomerism (fluorine at the 2-position vs.

Electron-Withdrawing Group Analogs

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol Hydrochloride

- Molecular Formula: C₁₀H₁₃ClF₃NO

- Molecular Weight : 263.67 g/mol

- CAS : 787615-24-1

- Key Differences :

- The trifluoromethyl (-CF₃) group significantly enhances electron-withdrawing effects, reducing electron density on the phenyl ring.

- Increased hydrophobicity and metabolic resistance compared to the chloro analog, making it suitable for CNS-targeting drugs.

Stereochemical Variants

(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride

- Molecular Formula: C₉H₁₃Cl₂NO

- Molecular Weight : 222.11 g/mol

- CAS : 2988625-14-3

- Key Differences :

- Enantiomeric purity impacts receptor binding; the (R)-configuration may exhibit distinct pharmacokinetic profiles compared to the (S)-form.

- Chiral resolution techniques (e.g., chiral chromatography) are required to separate enantiomers for pharmacological studies.

Structural Isomers and Byproducts

Evidence from synthetic studies highlights challenges in differentiating isomers. For example, 3-amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone and 3-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone were identified in a 1:2 ratio using GC-MS and NMR :

- GC-MS Fragmentation: The minor isomer showed a fragment at m/z 139 (ClC₆H₄CO⁺), while the major isomer lacked this ion .

- ¹H NMR: Methyl protons (3.83–3.86 ppm) and aromatic protons (7.87–7.91 ppm) provided diagnostic signals for isomer identification .

Biological Activity

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Molecular Formula : C9H12ClNO

- Molecular Weight : 222.11 g/mol

- CAS Number : Not available

This compound features an amino group and a chlorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can form hydrogen bonds through its amino group and engage in hydrophobic interactions via the chlorophenyl group. These interactions are essential for modulating enzyme or receptor activity, which can lead to therapeutic effects in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as HCT-116 and HeLa cells. For instance, one study reported an IC50 value of 0.69 μM against HeLa cells, indicating potent antiproliferative activity compared to standard drugs like doxorubicin .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antiproliferative Studies :

- A series of derivatives based on the structure of this compound were synthesized and tested for their antiproliferative effects. The results indicated that many derivatives showed significant inhibitory actions against various cancer cell lines, highlighting the potential of this compound as a lead structure for anticancer drug development .

-

Enzyme Interaction Studies :

- The interaction of this compound with specific enzymes has been studied, revealing that the compound can modulate enzyme activity through competitive inhibition mechanisms. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-3-(4-methoxyphenyl)propan-1-ol | C9H13NO2 | Contains methoxy instead of chloro |

| 3-Amino-3-(4-bromophenyl)propan-1-ol | C9H12BrNO | Contains bromine instead of chlorine |

The presence of a chlorine atom on the phenyl ring in this compound enhances its hydrophobic interactions, potentially increasing its efficacy as a pharmaceutical agent compared to similar compounds .

Q & A

Q. What are the established synthetic routes for 3-amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nitro group reduction or Mannich-type reactions . For example:

- Nitro Reduction Route : Reduce 3-(4-chlorophenyl)-2-nitropropene using NaBH4 or LiAlH4 in ethanol/THF at 0–25°C. Hydrochloride salt formation follows via HCl treatment .

- Mannich Reaction : React 4-chloroacetophenone with formaldehyde and ammonium chloride under acidic conditions to form the β-amino alcohol backbone, followed by HCl neutralization .

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reduction efficiency.

- Temperature Control : Exothermic reductions (<25°C) prevent side reactions.

- Catalysis : Pd/C or Raney Ni improves nitro-to-amine conversion in hydrogenation .

Q. How is the compound characterized structurally, and what analytical techniques resolve stereochemical uncertainties?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for single-crystal refinement to confirm absolute configuration (e.g., S or R enantiomer) .

- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 identifies key signals:

- δ 7.3–7.5 ppm (4-chlorophenyl aromatic protons).

- δ 3.5–4.0 ppm (propanol backbone CH2 groups).

- Mass Spectrometry : ESI-MS (m/z 215.6 [M+H]<sup>+</sup>) confirms molecular weight .

Q. Stereochemical Resolution :

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers using hexane/isopropanol (90:10) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Intermediate : Serves as a precursor for β-blockers or CNS agents due to its amino alcohol motif.

- Receptor Binding Studies : The 4-chlorophenyl group enhances lipophilicity for GPCR-targeted assays (e.g., serotonin/dopamine receptors) .

- Enzyme Inhibition : The NH2 and OH groups coordinate with metalloenzyme active sites (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can enantiopure synthesis be optimized to avoid racemization during scale-up?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of nitro intermediates (≥98% ee) .

- Low-Temperature Quenching : Rapidly cool reaction mixtures post-reduction to prevent epimerization.

- In Situ Monitoring : FTIR tracks amine intermediate stability during HCl salt formation .

Q. How do computational models predict the compound’s solubility and bioavailability?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Batch Reproducibility : Verify purity (>98% by HPLC) and enantiomeric excess (≥95% ee) to exclude impurity-driven artifacts .

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for GPCRs) and control for HCl counterion effects .

- Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to validate target-binding modes .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.